![molecular formula C19H16N2OS B2627667 N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)cinnamamide CAS No. 1798966-38-7](/img/structure/B2627667.png)
N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)cinnamamide
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Overview
Description
“N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)cinnamamide” is a complex organic compound that contains a thiophene ring, a pyridine ring, and a cinnamamide group. Thiophene is a five-membered ring with four carbon atoms and one sulfur atom . Pyridine is a six-membered ring with five carbon atoms and one nitrogen atom. Cinnamamide is a functional group derived from cinnamic acid, containing a phenyl group, a trans double bond, and an amide group .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the thiophene and pyridine rings would likely contribute to the compound’s stability and reactivity . The cinnamamide group could also influence the compound’s properties .Chemical Reactions Analysis
Again, without specific studies or literature on this compound, it’s difficult to provide a detailed analysis of its chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. These properties could include its solubility, melting point, boiling point, and reactivity .Scientific Research Applications
Antifungal and Insecticidal Activities
A study by Xiao et al. (2011) on novel cinnamamide derivatives, akin to N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)cinnamamide, showed certain fungicidal activities against plant pathogens and moderate nematicidal activities. The introduction of a chlorine atom in the pyridine ring was found helpful for enhancing fungicidal activity (Xiao et al., 2011).
Synthesis and Characterization
Pareek et al. (2010) evaluated various substituted cinnamamides, identifying them through spectroscopic data and analytical studies. These compounds were synthesized via condensation reactions, highlighting the versatility of cinnamamide frameworks in creating diverse molecular structures (Pareek et al., 2010).
Crystal Structure and Anti-ischemic Activity
Zhong et al. (2018) synthesized cinnamide derivatives and analyzed their crystal structures, demonstrating significant anti-ischemic activities. The compounds displayed effective activities against neurotoxicity induced by glutamine, suggesting potential therapeutic applications (Zhong et al., 2018).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
(E)-3-phenyl-N-[(5-thiophen-3-ylpyridin-3-yl)methyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2OS/c22-19(7-6-15-4-2-1-3-5-15)21-12-16-10-18(13-20-11-16)17-8-9-23-14-17/h1-11,13-14H,12H2,(H,21,22)/b7-6+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQCITVDJKNUFNB-VOTSOKGWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)NCC2=CC(=CN=C2)C3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C(=O)NCC2=CC(=CN=C2)C3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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